molecular formula C19H20O7 B12837503 (3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate

(3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate

Cat. No.: B12837503
M. Wt: 360.4 g/mol
InChI Key: QOLGSSCWXRXSJG-KZYVRXGSSA-N
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Description

The compound (3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate is a complex organic molecule with a unique structure It features multiple chiral centers, making it an interesting subject for stereochemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the Furan Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Epoxidation: Introduction of the epoxy group is usually done using peracids like m-chloroperbenzoic acid (mCPBA).

    Methacrylation: The methacrylate ester is introduced via esterification reactions using methacrylic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the epoxy group, converting it to diols.

    Substitution: The methacrylate ester can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of diols.

    Substitution: Formation of various substituted methacrylate derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of stereochemical effects in reactions.

Biology

In biological research, the compound’s reactivity can be harnessed to modify biomolecules, potentially leading to new insights into enzyme mechanisms or protein interactions.

Medicine

The compound’s derivatives might exhibit biological activity, making it a candidate for drug development. Its structure could be modified to enhance its pharmacological properties.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers or resins, due to its methacrylate group.

Mechanism of Action

The mechanism by which (3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate exerts its effects depends on its interaction with molecular targets. The epoxy group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their function. The methacrylate group can undergo polymerization, leading to the formation of cross-linked networks.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3aR,4R,6R,11R,11aS)-11-Hydroxy-6-methyl-3,10-dimethylene-2,7-dioxo-2,3,3a,4,5,6,7,10,11,11a-decahydro-6,9-epoxycyclodeca[b]furan-4-yl methacrylate apart is its combination of a furan ring, an epoxy group, and a methacrylate ester, which together provide a unique set of chemical properties and reactivity.

Properties

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

[(3R,4S,8R,9R,11R)-3-hydroxy-11-methyl-2,7-dimethylidene-6,12-dioxo-5,14-dioxatricyclo[9.2.1.04,8]tetradec-1(13)-en-9-yl] 2-methylprop-2-enoate

InChI

InChI=1S/C19H20O7/c1-8(2)17(22)24-12-7-19(5)13(20)6-11(26-19)9(3)15(21)16-14(12)10(4)18(23)25-16/h6,12,14-16,21H,1,3-4,7H2,2,5H3/t12-,14-,15-,16+,19-/m1/s1

InChI Key

QOLGSSCWXRXSJG-KZYVRXGSSA-N

Isomeric SMILES

CC(=C)C(=O)O[C@@H]1C[C@@]2(C(=O)C=C(O2)C(=C)[C@H]([C@@H]3[C@@H]1C(=C)C(=O)O3)O)C

Canonical SMILES

CC(=C)C(=O)OC1CC2(C(=O)C=C(O2)C(=C)C(C3C1C(=C)C(=O)O3)O)C

Origin of Product

United States

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